3-Aminopyrrolidin-2-one oxalate
Description
3-Aminopyrrolidin-2-one oxalate is a pyrrolidinone derivative with an amino group at the 3-position and an oxalate counterion. Its molecular formula is C₄H₈N₂O·C₂H₂O₄ (assuming a 1:1 salt ratio), and its parent compound, 3-aminopyrrolidin-2-one, has a molecular weight of 100.12 g/mol (CAS 56440-28-9) . The oxalate form enhances solubility and stability, making it suitable for pharmaceutical research. Limited ecological or toxicological data exist for this compound, highlighting a need for further study .
Properties
Molecular Formula |
C6H10N2O5 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
3-aminopyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C4H8N2O.C2H2O4/c5-3-1-2-6-4(3)7;3-1(4)2(5)6/h3H,1-2,5H2,(H,6,7);(H,3,4)(H,5,6) |
InChI Key |
RQQASJJQRAJBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .
Industrial Production Methods
Industrial production of 3-Aminopyrrolidin-2-one oxalate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrrolidin-2-one oxalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-substituted 3-Aminopyrrolidin-2-ones, azomethines, and other functionalized derivatives .
Scientific Research Applications
3-Aminopyrrolidin-2-one oxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminopyrrolidin-2-one oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares structural features, molecular weights, and CAS numbers of 3-aminopyrrolidin-2-one oxalate and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 3-Aminopyrrolidin-2-one oxalate | C₄H₈N₂O·C₂H₂O₄ | 184.14 (calculated) | 56440-28-9* | Pyrrolidinone core, 3-amino group, oxalate |
| 3-Amino-3-methylpyrrolidin-2-one | C₅H₁₀N₂O | 114.15 | Not provided | Methyl substitution at 3-position |
| 2-Aminopyridin-3-ol | C₅H₆N₂O | 110.11 | 16867-03-1 | Pyridine ring, hydroxyl and amino groups |
| (S)-5-(Trityloxymethyl)-2-pyrrolidinone | C₂₄H₂₃NO₂ | 357.44 | 105526-85-0 | Trityloxymethyl substituent, chiral center |
| Pyrrolidin-2-one (2-Pyrrolidone) | C₄H₇NO | 85.10 | 616-45-5 | Parent compound, no amino group |
Key Observations :
- Functional Groups: The oxalate salt and 3-amino-3-methylpyrrolidin-2-one share a pyrrolidinone backbone but differ in substituents (oxalate vs. methyl).
- Complexity: (S)-5-(Trityloxymethyl)-2-pyrrolidinone has a bulky trityl group, increasing molecular weight by over 250% compared to the parent compound .
Key Differences :
- Toxicity Data: Most compounds, including 3-aminopyrrolidin-2-one oxalate, lack comprehensive toxicity or ecological data .
- Handling: 2-Aminopyridin-3-ol requires stricter first aid protocols (e.g., artificial respiration) compared to pyrrolidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
